molecular formula C11H12N2 B11914302 1-(Isoquinolin-7-yl)ethanamine

1-(Isoquinolin-7-yl)ethanamine

Cat. No.: B11914302
M. Wt: 172.23 g/mol
InChI Key: ZIFAZSAZUJPSCT-UHFFFAOYSA-N
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Description

1-(Isoquinolin-7-yl)ethanamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an isoquinoline ring system attached to an ethanamine group, making it a valuable scaffold for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoquinolin-7-yl)ethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Isoquinolin-7-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Isoquinolin-7-yl)ethanamine is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ethanamine group provides additional sites for functionalization, making it a versatile scaffold for drug development and other applications.

Biological Activity

1-(Isoquinolin-7-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an isoquinoline ring, a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This unique arrangement contributes to its chemical reactivity and biological activity. The ethanamine moiety enhances the compound's potential for further functionalization, making it a versatile scaffold in drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Synthesis Inhibition : Isoquinoline derivatives, including this compound, have been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
  • Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate various signaling pathways associated with tumor growth .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibiotic .

Anticancer Properties

The compound has shown promising results in preclinical studies for its anticancer effects. For instance:

  • Cytotoxicity : It has displayed cytotoxic effects against multiple human tumor cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and others, with IC50 values indicating effective concentrations for inducing cell death .
  • Mechanisms of Action : The induction of apoptosis has been linked to caspase activation and cell cycle arrest at specific phases (G1 and S phases), which are critical for halting tumor progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure DescriptionNotable Activities
QuinolineA nitrogen-containing bicyclic compoundAntimicrobial and anticancer properties
TetrahydroisoquinolineA reduced form of isoquinolineDifferent pharmacological properties
2-(Isoquinolin-7-yl)ethanamineContains an isoquinoline ring attached to an ethanamine moietyNeuroprotective effects; potential drug candidate

The structural variations among these compounds lead to distinct biological activities, highlighting the specific advantages offered by this compound in therapeutic contexts .

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Antitumor Efficacy : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The most active derivatives induced apoptosis more effectively than standard chemotherapeutics like camptothecin .
  • Antimicrobial Activity : Another investigation revealed that this compound inhibited the growth of specific bacterial strains at low concentrations, suggesting potential as a lead compound for antibiotic development .
  • Neuropharmacological Potential : Research indicates that isoquinoline derivatives can modulate neurotransmitter systems, which may open avenues for developing treatments for neurological disorders .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-isoquinolin-7-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-3-2-9-4-5-13-7-11(9)6-10/h2-8H,12H2,1H3

InChI Key

ZIFAZSAZUJPSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN=C2)N

Origin of Product

United States

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